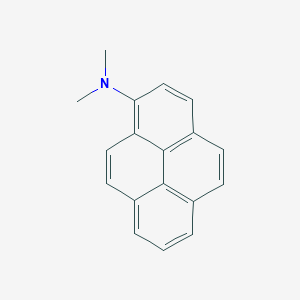
N,N-dimethylpyren-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylpyren-1-amine is a small organic molecule known for its unique chemical properties and applications. It is characterized by the presence of a pyrene ring system substituted with a dimethylamine group at the 1-position. This compound is notable for its blue light-emitting properties, making it a subject of interest in materials science and photochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyren-1-amine can be synthesized through a series of organic reactions. One common method involves the alkylation of pyrene with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylpyren-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the amine group, leading to different substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
N,N-Dimethylpyren-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is employed in the development of advanced materials, including light-emitting diodes (LEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of N,N-dimethylpyren-1-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
N,N-Dimethyltryptamine: Another dimethylated amine with hallucinogenic properties.
N,N-Dimethyl-2-propanamine: A tertiary amine with different chemical reactivity.
N,N-Dimethylbenzylamine: A compound with similar structural features but different applications.
Uniqueness: N,N-Dimethylpyren-1-amine stands out due to its pyrene ring system, which imparts unique photophysical properties. This makes it particularly valuable in the field of materials science, where it is used to develop new light-emitting materials and devices .
Propiedades
Número CAS |
5522-42-9 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
N,N-dimethylpyren-1-amine |
InChI |
InChI=1S/C18H15N/c1-19(2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3 |
Clave InChI |
LWJUQIOWBKYOMO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


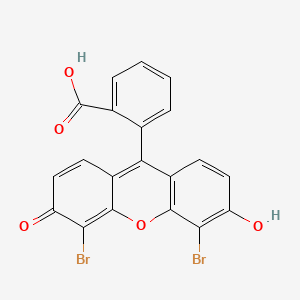
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
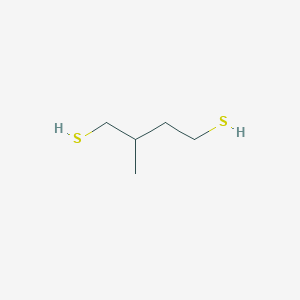
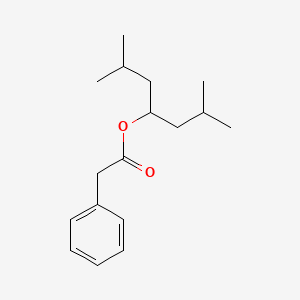
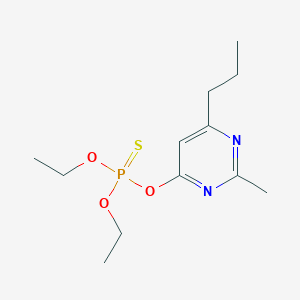

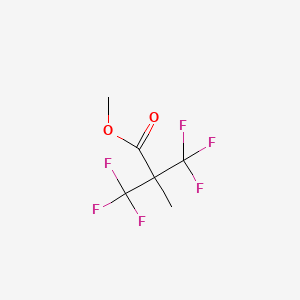

![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
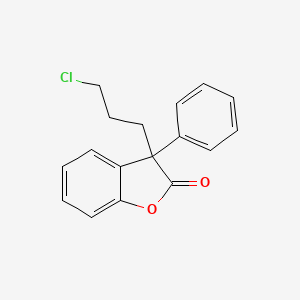
![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)

